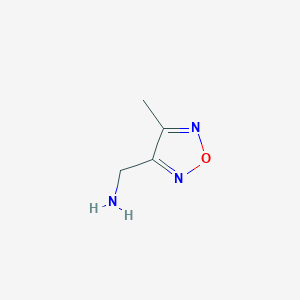

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTPXKSUWIQBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321392-83-0 | |

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the core 4-methyl-1,2,5-oxadiazole (also known as 4-methylfurazan) ring, followed by functional group manipulations to introduce the requisite aminomethyl substituent. This document offers detailed procedural insights, mechanistic explanations, and critical safety considerations pertinent to researchers and professionals in the field of synthetic organic chemistry.

Introduction

The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is of significant interest in pharmaceutical research due to its unique physicochemical properties and its ability to act as a bioisostere for other functional groups, often leading to improved metabolic stability and pharmacokinetic profiles. The target molecule, this compound, incorporates this privileged heterocycle and presents a primary amine functionality, rendering it a versatile intermediate for the synthesis of a diverse array of more complex molecular architectures.

This guide delineates a logical and efficient multi-step synthesis, beginning from readily available starting materials and proceeding through key intermediates, including 4-methyl-1,2,5-oxadiazole-3-carboxylic acid and its corresponding carboxamide. Each transformation is discussed in detail, emphasizing the underlying chemical principles and providing actionable experimental protocols.

Overall Synthetic Strategy

The synthesis of this compound can be strategically divided into three key stages:

-

Stage 1: Construction of the 4-Methyl-1,2,5-oxadiazole Ring System. This involves the cyclization of a suitable acyclic precursor to form the stable furazan ring.

-

Stage 2: Functionalization of the Heterocycle. This stage focuses on the introduction and conversion of a functional group at the C3 position, ultimately leading to a precursor suitable for reduction.

-

Stage 3: Reduction to the Target Amine. The final step involves the chemoselective reduction of a nitrile or amide functionality to the desired primary amine.

Figure 1: High-level overview of the synthetic pathway.

Stage 1: Synthesis of the 4-Methyl-1,2,5-oxadiazole Core

The initial and crucial step is the formation of the 3,4-disubstituted furazan ring. A reliable method for this transformation starts from the readily available (2E,3E)-butane-2,3-dione dioxime.

Reaction: Base-Mediated Cyclization of (2E,3E)-Butane-2,3-dione dioxime

The cyclization of butane-2,3-dione dioxime is effectively achieved through a base-mediated dehydration reaction. This process is often performed at elevated temperatures.

Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of one oxime nitrogen onto the other, facilitated by deprotonation of the oxime hydroxyl groups by the base. Subsequent elimination of water drives the formation of the stable aromatic 1,2,5-oxadiazole ring.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

-

Reagents and Equipment:

-

(2E,3E)-Butane-2,3-dione dioxime

-

Potassium Hydroxide (KOH)

-

Diethylene glycol (or a similar high-boiling solvent)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a solution of diethylene glycol in a round-bottom flask, add potassium hydroxide pellets and stir until dissolved.

-

Add (2E,3E)-butane-2,3-dione dioxime to the basic solution.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a work-up procedure involving dilution with water and extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield pure 3,4-dimethyl-1,2,5-oxadiazole.

-

Stage 2: Functional Group Manipulation at the C3-Position

With the core heterocyclic structure in hand, the next phase involves the selective functionalization of one of the methyl groups to introduce a precursor for the final amine.

Reaction: Oxidation of 3,4-Dimethyl-1,2,5-oxadiazole

The selective oxidation of one of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole to a carboxylic acid is a key transformation. A strong oxidizing agent such as potassium permanganate (KMnO₄) is typically employed for this purpose.

Mechanism: The oxidation of the methyl group proceeds through a series of oxidative steps, likely involving a manganese dioxide intermediate, ultimately yielding the corresponding carboxylic acid upon work-up.

Experimental Protocol: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

-

Reagents and Equipment:

-

3,4-Dimethyl-1,2,5-oxadiazole

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (for work-up)

-

Sodium bisulfite (for quenching excess permanganate)

-

Round-bottom flask, ice bath, mechanical stirrer

-

-

Procedure:

-

Suspend 3,4-dimethyl-1,2,5-oxadiazole in water in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

-

Slowly add potassium permanganate in portions, maintaining the reaction temperature below a controlled limit.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Quench any excess permanganate by the careful addition of sodium bisulfite solution until the mixture becomes colorless.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

-

Reaction: Conversion of Carboxylic Acid to Primary Amide

The conversion of the carboxylic acid to a primary amide is a standard transformation in organic synthesis and can be achieved through several reliable methods. One common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Mechanism: The carboxylic acid is typically converted to a more reactive intermediate, such as an acid chloride or an activated ester. This intermediate then readily undergoes nucleophilic acyl substitution with ammonia to form the primary amide.

Experimental Protocol: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxamide

-

Reagents and Equipment:

-

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in an organic solvent)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure (via Acid Chloride):

-

Suspend 4-methyl-1,2,5-oxadiazole-3-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride or oxalyl chloride and stir the mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled, stirred solution of excess ammonia.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

-

Stage 3: Reduction to the Target Amine

The final step in the synthetic sequence is the reduction of the primary amide to the corresponding primary amine.

Reaction: Reduction of 4-Methyl-1,2,5-oxadiazole-3-carboxamide

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for the efficient reduction of a primary amide to a primary amine.[1][2][3][4][5]

Mechanism: The reaction begins with the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide.[2] A second equivalent of hydride then attacks, leading to a dianionic intermediate.[1] Subsequent protonation during the aqueous work-up yields the primary amine.[1][2]

Figure 2: Simplified mechanism of amide reduction with LiAlH₄.

Experimental Protocol: Synthesis of this compound

-

Reagents and Equipment:

-

4-Methyl-1,2,5-oxadiazole-3-carboxamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Apparatus for reactions under inert atmosphere, including a three-neck flask, dropping funnel, and condenser.

-

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 4-methyl-1,2,5-oxadiazole-3-carboxamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, followed by a period of reflux if necessary, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

-

Stir the resulting granular precipitate for a period, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 3,4-Dimethyl-1,2,5-oxadiazole | C₄H₆N₂O | 98.10 | ¹H NMR, ¹³C NMR, GC-MS |

| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | C₄H₄N₂O₃ | 128.09 | ¹H NMR, ¹³C NMR, IR, MS, mp |

| 4-Methyl-1,2,5-oxadiazole-3-carboxamide | C₄H₅N₃O₂ | 127.10 | ¹H NMR, ¹³C NMR, IR, MS, mp |

| This compound | C₄H₇N₃O | 113.12 | ¹H NMR, ¹³C NMR, IR, MS |

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, producing flammable hydrogen gas. It should be handled under a strictly inert atmosphere. The quenching procedure must be performed with extreme caution, especially on a large scale.

-

Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react with moisture to release toxic gases (HCl and SO₂ or CO and CO₂). They should be handled with care in a fume hood.

-

Potassium Permanganate: This is a strong oxidizing agent and can form explosive mixtures with organic materials. Avoid contact with combustible materials.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently access this valuable synthetic intermediate for further elaboration in drug discovery and development programs. The presented protocols are based on established and well-understood chemical transformations, ensuring a high degree of reproducibility and success.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Abstract: (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine is a bifunctional molecule featuring a primary amine and a 1,2,5-oxadiazole (furazan) heterocyclic core. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The oxadiazole ring is a known bioisostere for ester and amide groups, capable of improving metabolic stability and modulating electronic properties, while the primary amine provides a key reactive handle for further synthetic elaboration.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, directly influencing factors such as reaction kinetics, formulation, solubility, bioavailability, and storage. This guide provides a detailed overview of the known characteristics of this compound and presents validated, step-by-step protocols for the experimental determination of its core physicochemical parameters.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a small molecule whose properties are dictated by the interplay between the electron-withdrawing oxadiazole ring and the basic primary amine group.

Chemical Structure:

Figure 1. 2D Structure of this compound

Figure 1. 2D Structure of this compoundCore Compound Identifiers

The following table summarizes the key identifiers and fundamental properties of the title compound, compiled from authoritative chemical supplier and database information.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 321392-83-0 | [3] |

| Molecular Formula | C₄H₇N₃O | |

| Molecular Weight | 113.12 g/mol | |

| Physical Form | Solid | |

| SMILES | Cc1nonc1CN | |

| InChI Key | YKTPXKSUWIQBML-UHFFFAOYSA-N | |

| MDL Number | MFCD07800291 | [3] |

Experimental Determination of Key Physicochemical Properties

While basic identifiers are readily available, critical parameters for drug development and process chemistry—such as pKa, LogP, and aqueous solubility—require precise experimental determination. The following sections detail the standard, validated protocols for measuring these properties, explaining the causality behind the methodological choices.

Acidity and Basicity (pKa)

The pKa value is critical for predicting a compound's ionization state at a given pH, which profoundly impacts its solubility, permeability, and receptor-binding interactions. For this compound, the primary aliphatic amine (-CH₂NH₂) is the principal basic center.

Expert Insight: Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and ability to handle moderately soluble compounds. The method involves monitoring pH changes as a standardized titrant is added to the sample, allowing for the precise determination of the inflection point corresponding to the pKa.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.

-

Initial Titration (Acidic): Titrate the solution with a standardized solution of 0.1 M HCl to protonate the amine fully.

-

Back Titration (Basic): Titrate the resulting acidic solution with a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH of the solution after each incremental addition of NaOH using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point or by calculating the inflection point of the first derivative of the titration curve (ΔpH/ΔV).

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes and is a cornerstone of predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion).

Expert Insight: The Shake-Flask method, while labor-intensive, remains the most reliable method for LogP determination as it measures the partitioning of a compound at equilibrium. The choice of pH-7.4 buffered saline instead of pure water is crucial for compounds with ionizable groups, as it mimics physiological conditions and provides the distribution coefficient (LogD), which is more relevant for drug development.

-

System Preparation: Prepare a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase to a concentration where it can be accurately quantified (e.g., 10-100 µM).

-

Equilibration: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake gently at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogD₇.₄ as: LogD = log₁₀(C_oct / C_aq).

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development. Given its polar functional groups, the compound is expected to have some degree of aqueous solubility.[4]

Expert Insight: Thermodynamic solubility, determined by the shake-flask method, is the most accurate measure. It quantifies the concentration of a compound in a saturated solution at equilibrium. Using HPLC for quantification is preferred as it separates the parent compound from any potential degradants or impurities, ensuring accuracy.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of visible solid material is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

Separation: Remove the undissolved solid by centrifugation followed by filtration through a low-binding 0.45 µm filter.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a calibrated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

-

Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Spectroscopic and Thermal Profile

Spectroscopic and thermal analyses are essential for structural confirmation and assessing the purity and stability of the compound.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the molecular structure of newly synthesized oxadiazole derivatives.[1][5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, a singlet for the methylene (CH₂) protons adjacent to the amine, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the methyl carbon, the methylene carbon, and the two unique carbons of the oxadiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C=N stretching from the oxadiazole ring (around 1640 cm⁻¹).[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the empirical formula C₄H₇N₃O.

Thermal Properties

-

Melting Point: As a solid, the compound will have a characteristic melting point, which is a key indicator of purity.

-

Differential Scanning Calorimetry (DSC): DSC analysis provides a more detailed thermal profile, including a precise melting point (as an endothermic peak), and can reveal other thermal events such as decomposition or phase transitions.

Safety, Handling, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Profile

This compound is classified with the GHS07 pictogram, indicating it can be an irritant, sensitizer, or acutely toxic.

-

Signal Word: Warning

-

Precautionary Statements: Standard precautions include washing hands thoroughly after handling, not eating or drinking when using the product, and wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.[8][9]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[9][10] Avoid contact with skin and eyes.[10]

-

Storage: The compound is classified as a combustible solid. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[8][10]

Chemical Stability

While specific stability data is not published, primary amines can be susceptible to oxidation and degradation. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term use to prevent potential degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its stability profile for pharmaceutical applications.

Conclusion

This compound is a chemical building block with significant potential in synthetic and medicinal chemistry. This guide has consolidated its known identity and safety information while providing a robust framework of validated experimental protocols for determining its essential physicochemical properties. The methodologies outlined for pKa, LogD, and solubility are grounded in established scientific principles and represent the industry-standard approach to compound characterization. By applying these techniques, researchers and drug development professionals can generate the high-quality data necessary to unlock the full potential of this versatile molecule.

References

- 1. journalspub.com [journalspub.com]

- 2. ijfmr.com [ijfmr.com]

- 3. 321392-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. embibe.com [embibe.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. pccarx.com [pccarx.com]

An In-Depth Technical Guide to (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS No. 321392-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Niche Oxadiazole Derivative

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, also known by its CAS number 321392-83-0, is a heterocyclic amine belonging to the furazan (1,2,5-oxadiazole) class of compounds.[1][2][3][4] While niche, this molecule is situated at the intersection of established pharmacophores, making it a compound of significant interest for medicinal chemists and drug discovery programs. The 1,2,5-oxadiazole ring is a known bioisostere for ester and amide groups, often employed to enhance metabolic stability and modulate pharmacokinetic properties. Furthermore, the aminomethyl side chain provides a crucial point for interaction with biological targets. This guide offers a comprehensive overview of the synthesis, known properties, and potential therapeutic applications of this intriguing molecule, with a particular focus on its role as a modulator of muscarinic acetylcholine receptors.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 321392-83-0 | [1][3][4] |

| Molecular Formula | C₄H₇N₃O | [2] |

| Molecular Weight | 113.12 g/mol | [2] |

| Appearance | Solid (form) | [2] |

| InChI | 1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3 | [2] |

| SMILES | Cc1nonc1CN | [2] |

Synthetic Pathways and Methodologies

Proposed Synthetic Route: Reduction of a Precursor

A common and effective method for the synthesis of primary amines is the reduction of nitriles or amides. Therefore, a likely synthetic pathway for this compound would start from either 4-methyl-1,2,5-oxadiazole-3-carbonitrile or 4-methyl-1,2,5-oxadiazole-3-carboxamide.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard chemical reductions and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxamide (if starting from the carboxylic acid)

-

To a solution of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent (e.g., HOBt, EDCI) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

-

Stir the mixture at room temperature for 30 minutes.

-

Introduce a source of ammonia (e.g., ammonium chloride) and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 4-Methyl-1,2,5-oxadiazole-3-carboxamide to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methyl-1,2,5-oxadiazole-3-carboxamide in the same anhydrous solvent to the reducing agent suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with the ether solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

Potential Applications in Drug Discovery: A Focus on Muscarinic Receptors

The structural motifs present in this compound suggest its potential as a modulator of various biological targets. Of particular interest is its possible role as a muscarinic acetylcholine receptor (mAChR) agonist. Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, and their modulation is a key strategy in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and glaucoma.[5][6][7]

The 1,2,5-oxadiazole ring, as a bioisosteric replacement for an ester group, mimics the functionality of established muscarinic agonists like arecoline. The aminomethyl group can engage in crucial hydrogen bonding interactions within the receptor's binding pocket. Research into related 1,2,5-thiadiazole and 1,2,4-oxadiazole derivatives has demonstrated that these heterocyclic systems can serve as scaffolds for potent and selective muscarinic receptor modulators.[5][8][9][10]

Future Directions and Research Opportunities

The full potential of this compound as a pharmacological tool and a lead compound for drug discovery is yet to be fully explored. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, robust, and scalable synthesis protocol is paramount for enabling broader research on this compound.

-

Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to determine its binding affinity, efficacy, and selectivity for the different muscarinic receptor subtypes (M1-M5).

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and aminomethyl groups will provide valuable insights into the structural requirements for optimal receptor interaction and biological activity.

-

Pharmacokinetic and Toxicological Assessment: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile, will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, combined with the known pharmacological activities of related oxadiazole derivatives, strongly suggest its potential as a modulator of muscarinic acetylcholine receptors. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a rationale for its investigation in the context of drug discovery. Further research into this compound is warranted to unlock its full therapeutic potential.

References

- 1. 321392-83-0|this compound|BLD Pharm [bldpharm.com]

- 2. (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 321392-83-0 | 4H30-1-CW | MDL MFCD07800291 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 321392-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of 1,2,5-thiadiazoles as modulators of M₁/M₅ muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Executive Summary

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. This guide provides an in-depth, methodology-driven approach to the structure elucidation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a heterocyclic compound featuring the 1,2,5-oxadiazole (furazan) scaffold. This scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] We will move beyond a simple recitation of data to explore the strategic rationale behind a multi-technique analytical workflow, demonstrating how the synergistic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides an unambiguous and self-validating confirmation of the molecular structure. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for small molecule characterization.

The Strategic Imperative: Why a Multi-Pillar Approach?

Our investigation into this compound is built upon three core analytical pillars:

-

Mass Spectrometry (MS): To establish the elemental formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise atomic connectivity and define the carbon-hydrogen framework.

The logical flow of this process is designed to build from the general to the specific, starting with the molecular formula and progressively adding layers of detail until a single, definitive structure emerges.

Caption: Overall workflow for structure elucidation.

Pillar 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the structure, we must first confirm the elemental composition—the fundamental building blocks. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to four or more decimal places. This precision is critical because it allows for the calculation of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecule and allows for the clear observation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Data Interpretation

The molecular formula for this compound is C₄H₇N₃O. The primary objective is to match the experimentally observed exact mass of the [M+H]⁺ ion with the theoretically calculated mass.

| Parameter | Value | Source |

| Molecular Formula | C₄H₇N₃O | - |

| Calculated Exact Mass [M] | 113.05891 | Theoretical |

| Calculated Exact Mass [M+H]⁺ | 114.06674 | Theoretical |

| Observed Exact Mass [M+H]⁺ | 114.0665 | Hypothetical Data |

| Mass Error | < 2 ppm | - |

The exceptionally low error (< 5 ppm is considered definitive) between the calculated and observed mass provides strong, unequivocal evidence that the elemental composition of the analyte is indeed C₄H₇N₃O. This result forms the foundation upon which all subsequent analysis is built.

Pillar 2: Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: With the elemental formula confirmed, the next logical step is to identify the types of chemical bonds and functional groups present. FT-IR spectroscopy is a rapid and powerful technique for this purpose, as specific functional groups absorb infrared radiation at characteristic frequencies. For our target molecule, we expect to see evidence of the amine (N-H), aliphatic carbons (C-H), and bonds associated with the heterocyclic ring (C=N, N-O).

Experimental Protocol: FT-IR (ATR)

-

Instrumentation: Utilize a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for solids as it requires minimal sample preparation.

-

Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

Data Interpretation

The analysis of the FT-IR spectrum involves correlating the observed absorption bands with known vibrational frequencies for specific functional groups.[1][3]

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Interpretation |

| Primary Amine | N-H Stretch | 3400-3250 (two bands) | Confirms the presence of the -NH₂ group.[1] |

| Aliphatic Groups | C-H Stretch | 2950-2850 | Indicates the methyl (-CH₃) and methylene (-CH₂) groups. |

| Heterocyclic Ring | C=N Stretch | 1650-1550 | Characteristic of the oxadiazole ring structure.[1] |

| Heterocyclic Ring | N-O Stretch | 1450-1350 | Further evidence for the furazan ring system. |

| Amine Bend | N-H Bend | 1650-1580 | Often overlaps with C=N stretch, confirms -NH₂. |

The presence of these key bands provides qualitative confirmation of the main structural motifs suggested by the molecular formula.

Pillar 3: Unraveling the Molecular Framework with NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, quantity, and connectivity of atoms. Our strategy employs a suite of experiments:

-

¹H NMR: Identifies all unique proton environments and their neighbors.

-

¹³C NMR: Identifies all unique carbon environments.

-

DEPT-135: Differentiates carbon types (CH₃, CH₂, CH).

-

HSQC: Correlates each proton directly to the carbon it is attached to.

-

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is the key to connecting the molecular fragments.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen as it allows for the observation of exchangeable protons like those in an amine group.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

-

2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment to detect correlations over a range of ~8 Hz to capture typical ⁿJCH couplings.

Data Interpretation & Synthesis

Predicted ¹H NMR Spectrum:

-

A singlet integrating to 3H, corresponding to the -CH₃ group.

-

A singlet integrating to 2H, corresponding to the -CH₂- group.

-

A broad singlet integrating to 2H, corresponding to the -NH₂ protons (exchangeable). The absence of splitting (all singlets) indicates that none of these proton groups have adjacent proton neighbors.

Predicted ¹³C NMR & DEPT-135 Spectrum:

-

Four distinct signals are expected.

-

DEPT-135 will show one positive signal (CH₃), one negative signal (CH₂), and two absent signals (quaternary carbons of the oxadiazole ring).

2D NMR: Assembling the Puzzle The final, unambiguous proof of structure comes from the 2D correlation data, specifically the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment connects protons to carbons that are two or three bonds away, allowing us to link the substituent groups to the correct positions on the heterocyclic ring.

References

Spectroscopic Signature of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a substituted furazan, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The 1,2,5-oxadiazole ring system is a well-established pharmacophore, and the introduction of a methanamine substituent provides a key functional handle for further molecular elaboration. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, which is a critical prerequisite for its application in drug discovery and development.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for researchers. Furthermore, detailed, field-proven protocols for acquiring high-quality spectroscopic data are presented, ensuring that researchers can confidently validate their synthesized materials.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-(aminomethyl)-4-methyl-1,2,5-oxadiazole, is presented below. Its molecular formula is C₄H₇N₃O, with a molecular weight of 113.12 g/mol .

Caption: Molecular structure of this compound.

The key structural features that will dictate the spectroscopic signature are:

-

The 3,4-disubstituted 1,2,5-oxadiazole (furazan) ring.

-

A methyl group (-CH₃) attached to the furazan ring.

-

An aminomethyl group (-CH₂NH₂) attached to the furazan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group is attached to an sp²-hybridized carbon of the electron-deficient furazan ring, leading to a downfield shift compared to a typical alkyl methyl group. The absence of adjacent protons results in a singlet. |

| ~ 4.0 - 4.2 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing furazan ring and the nitrogen atom of the amino group, causing a significant downfield shift. The signal is expected to be a singlet due to the rapid exchange of the -NH₂ protons and no coupling to them. |

| ~ 1.5 - 2.5 (broad) | Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and rapid proton exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon atoms in the molecule:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 10 - 15 | -CH₃ | The methyl carbon will appear in the typical aliphatic region, slightly downfield due to the attachment to the heterocyclic ring. |

| ~ 35 - 45 | -CH₂- | The methylene carbon is shifted downfield due to the influence of the adjacent nitrogen atom and the furazan ring. |

| ~ 150 - 160 | C3 (ring) | The carbon atom of the furazan ring attached to the aminomethyl group will be significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, and the substituent effect. |

| ~ 155 - 165 | C4 (ring) | The carbon atom of the furazan ring attached to the methyl group will also be highly deshielded, with its exact chemical shift influenced by the methyl substituent. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will provide crucial information about the functional groups present in this compound.

| Predicted Absorption (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400 - 3200 | N-H stretch | Medium, two bands | Characteristic of a primary amine (-NH₂), showing symmetric and asymmetric stretching modes. |

| 3000 - 2850 | C-H stretch | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |

| 1650 - 1550 | C=N stretch | Medium to strong | Characteristic stretching vibrations of the C=N bonds within the 1,2,5-oxadiazole ring. |

| 1620 - 1550 | N-H bend | Medium | Scissoring vibration of the primary amine. |

| 1450 - 1350 | C-H bend | Medium | Bending vibrations of the methyl and methylene groups. |

| 1300 - 1000 | C-N stretch | Medium | Stretching vibration of the C-N bond in the aminomethyl group. |

| 1100 - 900 | N-O stretch | Strong | Characteristic stretching vibration of the N-O bond within the furazan ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Impact - EI)

-

Molecular Ion (M⁺): A peak at m/z = 113 is expected, corresponding to the molecular weight of the compound (C₄H₇N₃O). The intensity of this peak might be moderate to low due to the potential for fragmentation.

-

Key Fragmentation Pathways:

-

Loss of NH₂: A fragment at m/z = 97 ([M-16]⁺) resulting from the loss of the amino radical.

-

Loss of CH₂NH₂: A significant fragment at m/z = 70 ([M-43]⁺) due to the cleavage of the C-C bond between the ring and the aminomethyl group, leading to the stable furazanylmethyl cation.

-

Ring Cleavage: Fragmentation of the 1,2,5-oxadiazole ring can lead to various smaller fragments. Common losses include NO, N₂O, and HCN. For example, a fragment corresponding to the loss of NO (m/z = 83) might be observed.

-

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation (Electron Impact - EI):

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

-

The method of sample introduction will depend on the instrument. For a direct insertion probe, a small amount of the solution is applied to the probe tip, and the solvent is allowed to evaporate. For GC-MS, the solution is injected into the gas chromatograph.

-

-

Instrument Setup and Data Acquisition:

-

Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

-

Set the ionization mode to Electron Impact (EI) with a standard electron energy of 70 eV.

-

Set the mass range for scanning (e.g., m/z 30-300).

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum. The data system will generate a plot of relative abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

-

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a valuable resource for researchers working with this compound. By following the provided experimental protocols, scientists and drug development professionals can obtain high-quality data to unequivocally confirm the structure and purity of their synthesized material, thereby ensuring the integrity and reproducibility of their subsequent research endeavors.

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility Profile of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine for Drug Development Applications

An in-depth technical guide on the solubility of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine in organic solvents.

Foreword: The Imperative of Solubility Profiling in Early-Stage Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey of a candidate molecule from a promising hit to a viable drug is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. Poor solubility can lead to a cascade of issues, including inadequate bioavailability, erratic dose-response relationships, and significant formulation hurdles. The compound at the center of this guide, this compound, presents a unique structural motif—a substituted oxadiazole coupled with a primary amine. This combination of a heterocyclic system, known for its role in modulating metabolic stability and receptor binding, and a basic amine group, which is pivotal for aqueous solubility and salt formation, necessitates a thorough and early understanding of its behavior in various solvent systems.

Part 1: Physicochemical Characterization and Predictive Analysis

A molecule's structure is the primary determinant of its physical properties. Before embarking on empirical solubility testing, an in-silico analysis of this compound provides invaluable predictive insights into its likely behavior.

Molecular Structure and Functional Group Analysis

-

Structure: this compound

-

Key Features:

-

1,2,5-Oxadiazole Ring (Furazan): This is an electron-deficient heterocyclic ring. The presence of two nitrogen and one oxygen atom makes it a polar moiety capable of participating in dipole-dipole interactions and acting as a weak hydrogen bond acceptor.

-

Methyl Group (-CH₃): A small, non-polar, lipophilic group that can slightly influence van der Waals interactions.

-

Methanamine Group (-CH₂NH₂): This primary amine is a key feature. It is a strong hydrogen bond donor and acceptor and is basic, with a predicted pKa for the conjugate acid being in the physiological range. This group will dominate the compound's interaction with protic solvents and its pH-dependent aqueous solubility.

-

Predicted Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, we can utilize computational models to estimate key parameters that govern solubility.

| Parameter | Predicted Value | Significance in Solubility |

| Molecular Weight | 113.12 g/mol | Low molecular weight generally favors solubility. |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | This positive value suggests a slight preference for lipophilic environments over water, indicating that while it will have some aqueous solubility (especially when protonated), it is likely to be soluble in a range of organic solvents. |

| Topological Polar Surface Area (TPSA) | ~62 Ų | A TPSA in this range is typical for orally bioavailable drugs. It indicates the molecule has significant polar character, driven by the oxadiazole and amine groups, which is crucial for interacting with polar solvents. |

| pKa (Conjugate Acid) | ~7.5 - 8.5 | The basicity of the primary amine is a critical factor. In solvents capable of donating a proton, or in the presence of acidic excipients, the amine can be protonated, forming a salt and dramatically increasing solubility in polar media. |

Part 2: Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution process is governed by the Gibbs free energy change (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

Solvent Classification and Interaction Potential

To build a comprehensive profile, we must test this compound in a curated panel of solvents representing different classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Given the primary amine and oxadiazole ring of our compound, strong hydrogen bonding interactions are expected, likely leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO, DMF): These solvents possess a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They are expected to effectively solvate the polar regions of the molecule, particularly the oxadiazole ring. High to moderate solubility is anticipated.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot form hydrogen bonds. They primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in these solvents is predicted to be very low. The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole) in the solid-state of the compound will not be compensated by the weak interactions with these solvents.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the logical relationship between the compound's functional groups and different solvent classes.

The Stability and Degradation of 1,2,5-Oxadiazole Derivatives: An In-depth Technical Guide

Introduction: The Ascendant Role of the 1,2,5-Oxadiazole Core in Modern Drug Discovery

The 1,2,5-oxadiazole, or furazan, ring system, alongside its N-oxide counterpart, the furoxan, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] These five-membered nitrogen-containing heterocycles are increasingly incorporated into novel therapeutic agents due to their unique physicochemical properties and diverse pharmacological activities.[1][2] Notably, the furoxan scaffold is a well-established nitric oxide (NO) donor, a critical signaling molecule in various physiological processes.[1][3] The ability of these compounds to release NO under physiological conditions has led to their investigation in a wide range of therapeutic areas, including cardiovascular diseases and oncology.[1]

However, the successful development of any drug candidate hinges on a thorough understanding of its stability profile. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. This guide provides a comprehensive technical overview of the stability and degradation of 1,2,5-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals to navigate the challenges associated with this promising class of compounds.

Pillars of Stability: Understanding the Intrinsic Properties of the 1,2,5-Oxadiazole Ring

The inherent stability of the 1,2,5-oxadiazole ring is a key factor in its utility as a pharmacophore. Theoretical calculations of Gibbs free energy suggest that the 1,2,5-oxadiazole isomer is less stable than its 1,3,4- and 1,2,4- counterparts, which are more frequently encountered in medicinal chemistry. This suggests a higher intrinsic reactivity for the furazan ring system.

The N-oxide moiety in furoxans generally imparts greater stability compared to the parent furazan ring. Furoxans are noted for their high stability under ambient conditions and across a range of acid-base environments. However, the presence of the N-oxide can also introduce unique degradation pathways.

Degradation Pathways: A Mechanistic Exploration

The degradation of 1,2,5-oxadiazole derivatives can be broadly categorized into three main pathways: thermal, hydrolytic, and photolytic degradation. A comprehensive understanding of these pathways is essential for designing stable drug formulations and defining appropriate storage conditions.

Thermal Degradation: Unraveling at Elevated Temperatures

Thermal stress can induce the decomposition of the 1,2,5-oxadiazole ring, particularly in derivatives designed as energetic materials. The primary mechanisms of thermal degradation involve the cleavage of the heterocyclic ring.[4]

Two principal ring-opening pathways have been identified:

-

O-N Bond Cleavage: Homolytic cleavage of the weak N-O bond within the furazan or furoxan ring is a common initiation step in the thermal decomposition cascade.

-

C-C Bond Cleavage: The rupture of the C-C bond between the two ring carbons can also lead to ring opening and subsequent fragmentation.

For instance, studies on the thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) have shown that the process is exothermic, with gaseous products including CO₂, NO₂, and N₂O being formed. Kinetic studies of N-propargyl derivatives of furazanoazepines have determined the rate constants for their thermal decomposition, providing valuable data for predicting their stability at different temperatures.[5]

The following diagram illustrates the primary initiation steps in the thermal degradation of a generic 1,2,5-oxadiazole derivative.

Caption: Primary thermal degradation initiation pathways.

Hydrolytic Degradation: The Role of pH and Nucleophilic Attack

While 1,2,5-oxadiazole derivatives are generally considered to possess good hydrolytic stability, they are not entirely immune to degradation in aqueous environments, particularly under forcing acidic or basic conditions. The susceptibility to hydrolysis is significantly influenced by the nature of the substituents on the oxadiazole ring.

Although specific mechanistic studies on the hydrolysis of 1,2,5-oxadiazoles are limited in publicly available literature, we can infer potential pathways based on the well-documented degradation of other oxadiazole isomers, such as the 1,2,4- and 1,3,4-oxadiazoles.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a ring nitrogen atom can activate the ring towards nucleophilic attack by water. This can lead to ring opening and the formation of various degradation products.

-

Base-Catalyzed Hydrolysis: In alkaline media, direct nucleophilic attack of a hydroxide ion on a ring carbon atom can initiate ring cleavage.

The following diagram illustrates a plausible mechanism for the hydrolytic degradation of a 1,2,5-oxadiazole derivative, drawing parallels with the degradation of other oxadiazole isomers.

Caption: Plausible hydrolytic degradation pathways.

Photolytic Degradation: Instability in the Presence of Light

Exposure to light, particularly in the ultraviolet (UV) region, can trigger the degradation of 1,2,5-oxadiazole derivatives. Photodegradation often proceeds through the formation of excited states, which can then undergo various reactions, including ring cleavage and rearrangement.

Studies on the photodegradation of 3,3′-diamino-4,4′-azoxyfurazan (DAAF) have identified several intermediates, suggesting a degradation pathway that involves the breakdown of the amino and azoxy functionalities. The furazan ring itself can also be susceptible to photochemical ring cleavage.

Factors Influencing the Stability of 1,2,5-Oxadiazole Derivatives

The stability of a 1,2,5-oxadiazole derivative is not solely determined by the core heterocyclic ring but is also significantly influenced by a variety of internal and external factors.

-

Substituent Effects: The electronic nature of the substituents on the oxadiazole ring plays a crucial role in its stability. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and, consequently, hydrolysis. Conversely, electron-donating groups may enhance the stability of the ring.

-

pH of the Medium: As discussed in the context of hydrolytic degradation, the pH of the surrounding environment is a critical factor. Many oxadiazole-containing compounds exhibit a pH-dependent stability profile, often being most stable in a specific pH range.

-

Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation. Therefore, controlling the storage temperature is paramount for maintaining the stability of these compounds.

-

Light Exposure: As demonstrated by photolytic degradation studies, protection from light, especially UV radiation, is often necessary to prevent the degradation of photosensitive 1,2,5-oxadiazole derivatives.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of these compounds, particularly those with susceptible functional groups.

Case Studies: Stability of 1,2,5-Oxadiazole Derivatives in Drug Development

Examining the stability of specific drug candidates containing the 1,2,5-oxadiazole moiety provides valuable real-world context.

-

Tirasemtiv: This fast skeletal muscle troponin activator, which was investigated for the treatment of amyotrophic lateral sclerosis (ALS), contains a 1,2,5-oxadiazole ring.[6][7][8][9][10] While detailed public information on its degradation pathways is scarce, its development involved extensive characterization of its metabolic stability.[6]

-

Zibotentan: An endothelin A receptor antagonist studied for various cancers and more recently for chronic kidney disease, zibotentan also features a 1,2,5-oxadiazole core.[11][12][13][14] Its metabolism is primarily mediated by CYP3A4, and its clearance is influenced by both metabolism and renal excretion.[11]

Experimental Protocols for Stability Assessment: A Practical Guide

A robust assessment of the stability of 1,2,5-oxadiazole derivatives is a critical component of the drug development process. Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish stability-indicating analytical methods.

Forced Degradation Workflow

A typical forced degradation study involves subjecting the drug substance to a variety of stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 M HCl) and strong bases (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the drug substance to a controlled source of UV and visible light.

The following diagram outlines a typical experimental workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Analytical Techniques for Monitoring Degradation

A suite of analytical techniques is employed to monitor the degradation of 1,2,5-oxadiazole derivatives and characterize the resulting degradants.

| Analytical Technique | Application in Degradation Studies |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the parent drug from its degradation products and quantifying the extent of degradation. Stability-indicating HPLC methods are developed and validated for this purpose. |

| Mass Spectrometry (MS) | Coupled with HPLC (LC-MS), MS is indispensable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural confirmation of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can provide information about changes in functional groups during degradation. |

| Differential Scanning Calorimetry (DSC) | A thermal analysis technique used to study the thermal stability and decomposition kinetics of solid-state samples. |

Conclusion: Navigating the Stability Challenges of a Promising Scaffold

The 1,2,5-oxadiazole ring system holds immense promise for the development of novel therapeutics. However, a comprehensive understanding of the stability and degradation of these derivatives is paramount for their successful translation from the laboratory to the clinic. By elucidating the mechanisms of thermal, hydrolytic, and photolytic degradation, and by systematically evaluating the factors that influence stability, researchers can develop robust formulations and analytical methods to ensure the quality, safety, and efficacy of these innovative drug candidates. This guide provides a foundational framework for these critical investigations, empowering drug development professionals to harness the full potential of the 1,2,5-oxadiazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water soluble furoxan derivatives as NO prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Thermal Decomposition of N-Propargyl Derivatives of 7<i>H</i>-Difurazanofuxanoazepine and 7<i>H</i>-Trifurasanoazepine - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cytokinetics.com [cytokinetics.com]

- 9. A study to evaluate safety and tolerability of repeated doses of tirasemtiv in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alsnewstoday.com [alsnewstoday.com]

- 11. Pharmacokinetics and Tolerability of Zibotentan in Patients with Concurrent Moderate Renal and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Effects of Zibotentan Alone and in Combination with Dapagliflozin on Fluid Retention in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Oxadiazole Compounds

Introduction: The Oxadiazole Core in Medicinal Chemistry

Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, represent a cornerstone in modern medicinal chemistry.[1][2][3][4] Their inherent chemical stability and ability to act as bioisosteres for ester and amide functionalities make them privileged structures in drug design.[2] This guide provides an in-depth exploration of the diverse biological activities of oxadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole) each offer a unique spatial arrangement of heteroatoms, influencing their physicochemical properties and biological target interactions.[4] Among these, the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers have been most extensively investigated for their therapeutic potential.[4][5]

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview to inform and guide future research in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of cytotoxic and antiproliferative activities against various cancer cell lines.[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[6][7]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of oxadiazoles are attributed to their ability to interfere with multiple cellular processes, including:

-

Enzyme Inhibition: A significant number of oxadiazole-based compounds exert their anticancer effects by targeting enzymes vital for cancer cell proliferation.[6] These include thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase.[6] For example, certain 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against thymidine phosphorylase, an enzyme involved in pyrimidine metabolism and often overexpressed in solid tumors.[6]

-

Signaling Pathway Modulation: Aberrant signaling pathways are a hallmark of cancer. Oxadiazole compounds have been shown to modulate critical pathways such as NF-κB, which plays a central role in inflammation, cell survival, and proliferation.[9] Some novel 1,3,4-oxadiazoles have demonstrated the ability to mitigate the proliferation of hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway.[9]

-

Induction of Apoptosis: Many oxadiazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[10] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[10] Studies have shown that certain N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives are potent inducers of apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the oxadiazole ring plays a crucial role in determining the anticancer potency and selectivity. For instance, in a series of 1,3,4-oxadiazole derivatives, the nature and position of substituents on the phenyl rings attached to the core have been shown to significantly influence their antiproliferative effects across different tumor cell lines.[7] The presence of electron-donating groups has been found to enhance activity in some cases, while electron-withdrawing groups were beneficial in others, highlighting the complex interplay between structure and activity.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxadiazole derivatives against various human cancer cell lines.

| Compound ID | Oxadiazole Isomer | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 1,3,4-Oxadiazole | MCF-7 (Breast) | 5.897 ± 0.258 | [7] |

| Compound 28 | 1,3,4-Oxadiazole | A549 (Lung) | 4.13 | [7] |

| Compound 29 | 1,3,4-Oxadiazole | A549 (Lung) | 4.11 | [7] |

| CMO | 1,3,4-Oxadiazole | HCCLM3 (Liver) | 27.5 | [9] |